![molecular formula C7H9NO2S B1269739 3-(3-Thienyl)-l-alanine CAS No. 3685-51-6](/img/structure/B1269739.png)
3-(3-Thienyl)-l-alanine
Overview
Description
Synthesis Analysis
The synthesis of 3-(3-Thienyl)-L-alanine and its derivatives often involves multistep chemical processes. One method includes the solution phase synthesis, where protected peptide sequences are coupled using techniques such as active ester method or the dicyclohexylcarbodiimide (DCC) coupling technique, mediated by 1-hydroxybenzotriazole (HBt) (Smith, Ferger, & Chan, 1975). Another approach involves diethyl acetamidomalonate condensation with arylmethyl halides, followed by enzymatic resolution to achieve the desired optical purity of the amino acid (Rao et al., 2009).
Molecular Structure Analysis
The molecular structure of This compound incorporates a thiophene moiety, which significantly affects its electronic and steric properties. Such modifications can influence the compound's ability to interact with proteins and enzymes, offering new possibilities for creating modified peptides and proteins with altered functionality or enhanced stability (Budisa et al., 2001).
Chemical Reactions and Properties
The incorporation of a thiophene ring in This compound provides unique reactivity patterns that can be exploited in synthetic chemistry. It has been used in the synthesis of peptides and proteins, where its reactivity under various conditions has been a subject of study. For instance, the presence of thiophene allows for selective modifications and cross-linking reactions that are not possible with natural amino acids (García et al., 2008).
Physical Properties Analysis
The physical properties of This compound , such as solubility, melting point, and crystal structure, can be markedly different from those of the parent amino acid, alanine. These differences are primarily attributed to the incorporation of the thiophene ring, which affects intermolecular interactions and, consequently, the compound's physical state and behavior in solutions (Blanco et al., 2004).
Chemical Properties Analysis
This compound exhibits chemical properties that are distinct from those of simple amino acids due to the thiophene moiety. This heterocyclic group affects the acid-base behavior, optical activity, and overall reactivity of the molecule, making it a valuable tool for studying enzyme-substrate interactions, designing peptide-based materials, and developing novel pharmaceuticals (Ferreira, Raposo, & Costa, 2018).
Scientific Research Applications
1. Protein Engineering and Optical Properties
3-(3-Thienyl)-l-alanine and related compounds have been utilized in protein engineering to modify the optical and thermodynamic properties of proteins. By replacing the benzene ring in the indole moiety of tryptophan with thiophene, these compounds introduce new properties not found in the indole moiety. This has led to changes in the spectral windows, fluorescence, polarity, thermodynamics, or pharmacological properties of the proteins, making these compounds valuable tools in protein rational design (Budisa et al., 2001).
2. Interfacial Interactions in Nanoelectronics and Biomimetics
The interface between bioorganics and inorganics, such as the interaction of alanine and silica surfaces, is crucial in areas like nanoelectronics, biomimetics, and medical applications like drug delivery systems. The molecular-level characterization of specific interfacial interactions, especially involving amino acids like alanine, is significant in understanding these systems (Shir et al., 2010).
3. Asymmetric Synthesis in Pharmaceutical Applications
Asymmetric synthesis of l-thienylalanines, including microbial transamination processes, is relevant in the pharmaceutical industry. This type of synthesis is applicable to the preparation of various isomeric amino acids and their ring-substituted derivatives, demonstrating the versatility and utility of these compounds in drug synthesis (Meiwes et al., 1997).
4. Biotechnological Production
The biotechnological production of β-alanine, a naturally occurring β-type amino acid, is of interest due to its wide usage in industrial chemicals for various applications. The biological production methods, as opposed to chemical methods, are gaining attention, highlighting the significance of amino acids like this compound in environmental and industrial contexts (Wang et al., 2021).
5. Chemosensing of Metal Cations
Novel alanines bearing a heteroaromatic side chain, like this compound, have been synthesized for the study of chemosensing of metal cations with biological relevance. These compounds have shown potential as bioinspired fluorescent reporters for metal ion sensing, which is valuable in environmental and medicinal applications (Ferreira et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, “(3-Thienyl)ethanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and can cause skin and eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2S)-2-amino-3-thiophen-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZSAUUYAGTMS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282171 | |
Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3685-51-6 | |
Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3685-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-3-Thienyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Thien-3-yl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-3-THIENYL-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M2770HBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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